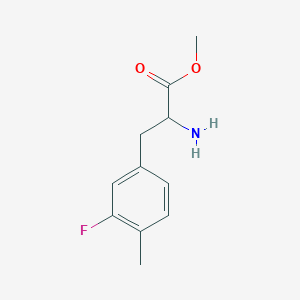

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate

Description

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate (CAS: 1213453-67-8) is a fluorinated aromatic amino acid ester with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.24 g/mol (base compound; hydrochloride salt adds 36.46 g/mol, yielding ~247.7 g/mol). Structurally, it consists of a propanoate backbone with a methyl ester group, an amino group at the second carbon, and a 3-fluoro-4-methylphenyl substituent at the third carbon .

Properties

IUPAC Name |

methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNCPWOUILPGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-methylphenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Substituent Effects on Physicochemical Properties

- Electronic Effects : Fluorine’s electron-withdrawing nature alters π-π stacking and hydrogen-bonding interactions, while the methyl group introduces steric hindrance, possibly affecting receptor binding .

- Metabolic Stability : Fluorine at the meta position (vs. para in ) may block cytochrome P450-mediated oxidation, as seen in DF 203, where para substituents facilitate CYP1A1-dependent metabolism .

Research Findings and Implications

- Metabolism and Bioactivation : Fluorinated aromatic compounds often undergo hydroxylation or demethylation. The methyl ester in the target compound may serve as a prodrug, releasing the free acid (e.g., similar to flurbiprofen in ) upon hydrolysis .

- CYP Interactions : Substituted phenyl groups modulate CYP isoform specificity. For instance, DF 203’s 3-methylphenyl group enhances CYP1A1 binding, while fluorine at the 4-position in ’s compound may favor CYP2C9 interactions .

- Synergistic Effects : Combining fluorine and methyl groups (as in the target compound) could balance metabolic stability and target affinity, a strategy validated in fluorinated NSAIDs like flurbiprofen .

Biological Activity

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₄FNO₂

- Molecular Weight : Approximately 211.24 g/mol

- Functional Groups : Amino group, ester group, and a fluorinated aromatic ring.

The presence of the fluorine atom in the structure is known to enhance lipophilicity and metabolic stability, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can modulate biochemical pathways critical in disease processes. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, impacting inflammatory responses.

- Receptor Binding : It binds to certain receptors in the central nervous system, potentially affecting neurotransmitter systems. This interaction may lead to various physiological effects, including analgesic properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. It has been evaluated for its effectiveness against various cancers, including:

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties by inhibiting COX enzymes, which are involved in prostaglandin synthesis .

- Neuroprotective Effects : Due to its ability to modulate neurotransmitter systems, it is being investigated for potential neuroprotective effects in neurodegenerative diseases.

Case Study 1: Inhibition of COX Enzymes

A study explored the structure-activity relationship (SAR) of this compound as a COX inhibitor. The results indicated that modifications on the aromatic ring significantly influenced inhibitory potency:

| Compound Variant | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.32 | 0.33 | >1000-fold more potent for COX-1 |

The compound exhibited a high selectivity for COX-1 over COX-2, indicating its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen .

Case Study 2: Anticancer Properties

In a preclinical trial evaluating the anticancer effects of this compound on leukemia cell lines, the compound demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (AML) | 1.5 | Induction of apoptosis |

| K562 (CML) | 2.0 | Cell cycle arrest |

These findings suggest that the compound could be a promising candidate for further development as a therapeutic agent against leukemia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.